molecular formula C8H15NO4 B2949643 5-(Diethoxymethyl)-1,3-oxazolidin-2-one CAS No. 2228833-02-9

5-(Diethoxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B2949643
CAS No.: 2228833-02-9
M. Wt: 189.211
InChI Key: RXWUZUGCBFZCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Diethoxymethyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-oxazolidinone with diethoxymethane in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Diethoxymethyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the oxazolidinone ring, enhancing their chemical and biological properties.

Scientific Research Applications

5-(Diethoxymethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Diethoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The diethoxymethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-Diethoxymethyl-5-ethyloxazolidine: This compound has a similar structure but with an ethyl group instead of a methyl group.

    2-Diethoxymethyl-5-ethyloxazolidine: Another similar compound with slight variations in the substitution pattern.

Uniqueness

5-(Diethoxymethyl)-1,3-oxazolidin-2-one stands out due to its unique combination of the oxazolidinone ring and the diethoxymethyl group. This combination imparts specific chemical properties that make it suitable for a variety of applications in research and industry.

Properties

IUPAC Name

5-(diethoxymethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-3-11-7(12-4-2)6-5-9-8(10)13-6/h6-7H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWUZUGCBFZCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CNC(=O)O1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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